N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide: is a complex organic compound that features an indole moiety, a pyridazinone ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxyethyl group. The pyridazinone ring is then synthesized and coupled with the indole derivative. Finally, the thiophene group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole and pyridazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the pyridazinone ring may modulate these interactions. The thiophene group could contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(pyridyl)pyridazin-1(6H)-yl]acetamide
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the thiophene group, which can impart distinct electronic properties compared to its phenyl or pyridyl analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
Molecular Formula |
C21H20N4O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-28-12-11-24-10-9-15-16(4-2-5-18(15)24)22-20(26)14-25-21(27)8-7-17(23-25)19-6-3-13-29-19/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
InChI Key |
AKOFZLUIFKIEAS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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